

# Potential Research Frontiers for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-hydroxy-3-iodobenzoate

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## Abstract

**Methyl 4-hydroxy-3-iodobenzoate**, a halogenated derivative of the common paraben, methylparaben, presents a versatile and underexplored scaffold for chemical and pharmacological research. Its unique substitution pattern, featuring a hydroxyl group, an iodine atom, and a methyl ester on a benzene ring, offers a trifecta of reactive sites for synthetic diversification. This technical guide delineates promising research avenues for this compound, focusing on its potential as a key building block in the synthesis of bioactive molecules, including anticancer agents and thyroid hormone analogs. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and potential applications, supported by quantitative data and logical workflows to inspire and guide future research endeavors.

## Introduction

**Methyl 4-hydroxy-3-iodobenzoate** (CAS No. 15126-06-4) is a white to pale brown crystalline solid with a molecular formula of  $C_8H_7IO_3$  and a molecular weight of 278.04 g/mol <sup>[1][2]</sup> While structurally related to methylparaben, the introduction of an iodine atom ortho to the hydroxyl group dramatically alters its chemical reactivity and potential biological activity. The electron-withdrawing nature of the iodine atom can influence the acidity of the phenolic proton, and the carbon-iodine bond serves as a versatile handle for a variety of carbon-carbon and carbon-

heteroatom bond-forming reactions. This guide explores the untapped potential of this compound as a valuable starting material in medicinal chemistry and materials science.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **Methyl 4-hydroxy-3-iodobenzoate** is fundamental for its application in research. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of **Methyl 4-hydroxy-3-iodobenzoate**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>3</sub>	[1][2]
Molecular Weight	278.04 g/mol	[1]
CAS Number	15126-06-4	[1][2]
Melting Point	155-159 °C	[2]
Appearance	White to pale brown crystalline powder	[2]
IUPAC Name	methyl 4-hydroxy-3-iodobenzoate	[1]
InChIKey	PXNOLLHARLSLHY-UHFFFAOYSA-N	[1]
SMILES	<chem>COC(=O)C1=CC(=C(C=C1)O)I</chem>	[1]

Table 2: Spectroscopic Data for **Methyl 4-hydroxy-3-iodobenzoate**

Spectroscopy	Data	Reference(s)
$^1\text{H}$ NMR	Predicted chemical shifts: Aromatic protons (~7.0-8.0 ppm), Methoxy protons (~3.9 ppm), Hydroxyl proton (variable)	General chemical shift knowledge
$^{13}\text{C}$ NMR	Predicted chemical shifts: Carbonyl carbon (~166 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~52 ppm), Carbon-Iodine (~90 ppm)	General chemical shift knowledge
Mass Spec (LCMS)	m/z 278	[2]
IR	Predicted characteristic peaks: O-H stretch (~3300-3500 $\text{cm}^{-1}$ ), C=O stretch (~1700-1720 $\text{cm}^{-1}$ ), C-O stretch (~1200-1300 $\text{cm}^{-1}$ ), C-I stretch (~500-600 $\text{cm}^{-1}$ )	General IR correlation tables

Note: Experimentally obtained NMR data for **Methyl 4-hydroxy-3-iodobenzoate** is not readily available in the searched literature. The provided values are predictions based on standard chemical shift tables and data from structurally similar compounds.

## Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 4-hydroxy-3-iodobenzoate** is through the electrophilic iodination of methylparaben.

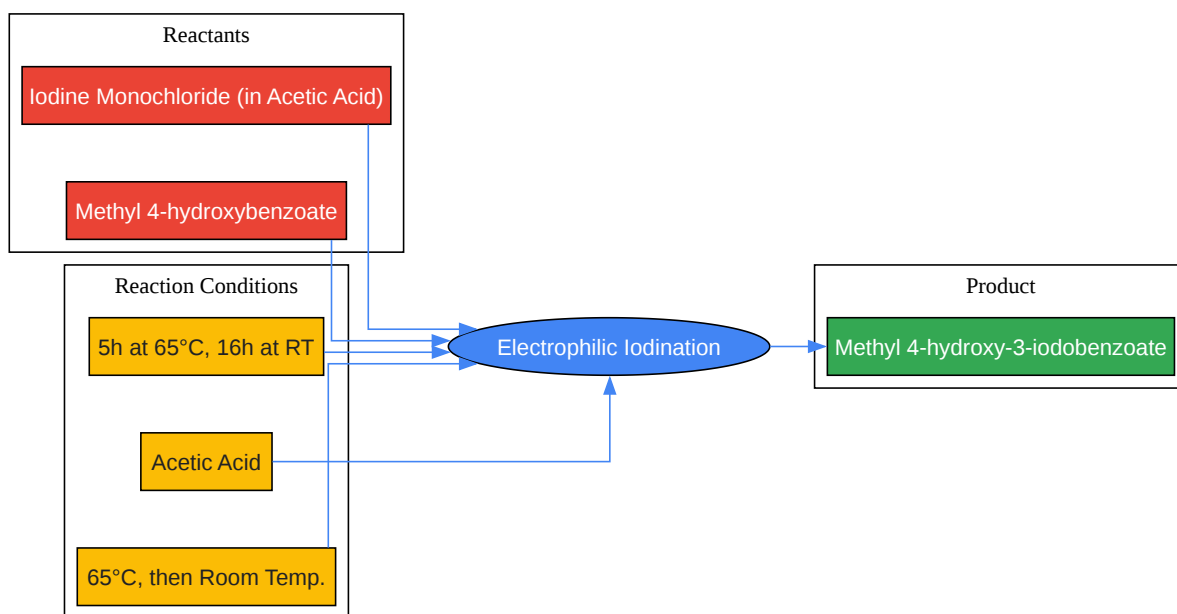
### Synthesis of Methyl 4-hydroxy-3-iodobenzoate from Methylparaben

This protocol describes the direct iodination of methyl 4-hydroxybenzoate using iodine monochloride.

## Experimental Protocol:

- Dissolution: Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.[\[2\]](#)
- Heating: Heat the mixture to 65°C with stirring.[\[2\]](#)
- Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) in 50 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over a period of 40 minutes.[\[2\]](#)
- Reaction: Maintain the reaction mixture at 65°C for 5 hours, then allow it to stir at room temperature for 16 hours.[\[2\]](#)
- Isolation: Collect the precipitated product by vacuum filtration.
- Washing and Drying: Wash the collected solid with water and dry it under vacuum to yield the final product.[\[2\]](#)

Expected Yield: Approximately 90.3%[\[2\]](#)



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Synthesis of **Methyl 4-hydroxy-3-iodobenzoate**.

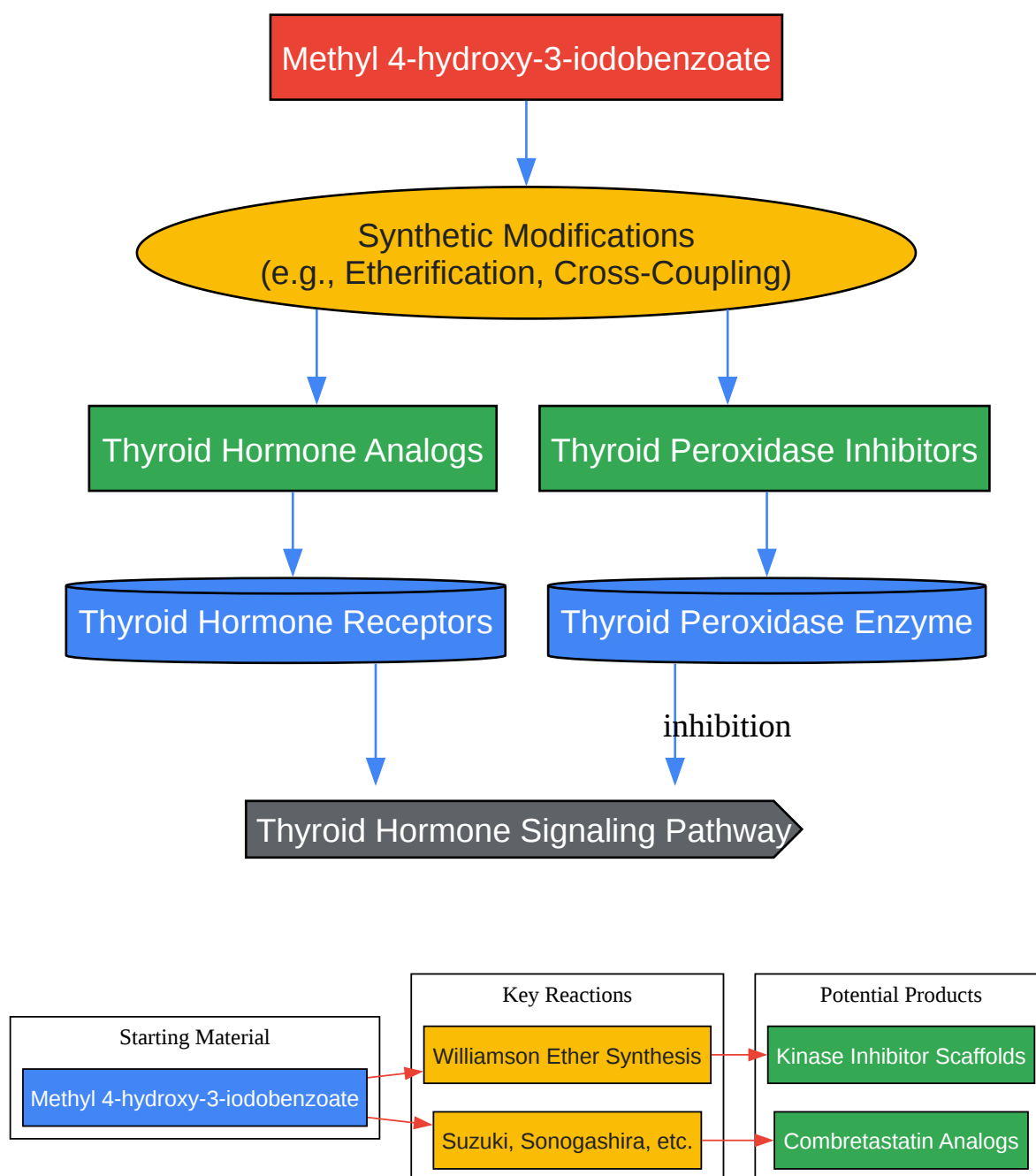
## Potential Research Areas

The chemical architecture of **Methyl 4-hydroxy-3-iodobenzoate** makes it a versatile starting material for the synthesis of a wide range of potentially bioactive molecules.

## Precursor for Thyroid Hormone Analogs and Enzyme Inhibitors

The iodinated phenolic motif is a key structural feature of thyroid hormones (thyroxine and triiodothyronine). **Methyl 4-hydroxy-3-iodobenzoate** can serve as a valuable precursor for the

synthesis of novel thyroid hormone analogs. These analogs could be designed to have selective activity on thyroid hormone receptors or to inhibit enzymes involved in thyroid hormone metabolism, such as thyroid peroxidase. Phenolic compounds, in general, have been shown to inhibit thyroid peroxidase activity.



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## References

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